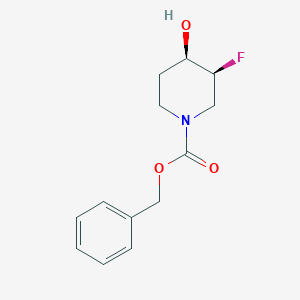
N-(4-(噻唑-2-基)苄基)噻吩-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is a compound that combines a thiazole ring, a benzyl group, and a thiophene-2-sulfonamide moiety. This compound is of interest due to its potential biological activities, particularly its antibacterial properties. The presence of the thiazole ring, known for its diverse biological activities, and the sulfonamide group, known for its antibacterial properties, makes this compound a promising candidate for further research and development.
科学研究应用
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use as an antibacterial agent in the treatment of bacterial infections.
Industry: Could be used in the development of new antimicrobial coatings or materials.
作用机制
Target of Action
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide, also known as N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide, is a synthetic compound that combines thiazole and sulfonamide . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Result of Action
The compound, in conjunction with the cell-penetrating peptide octaarginine, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
生化分析
Biochemical Properties
The biochemical properties of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide are largely influenced by the thiazole ring in its structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide typically involves the reaction of a thiazole derivative with a benzyl halide and a thiophene-2-sulfonamide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonic acids or thiols.
Substitution: Various substituted benzyl derivatives.
相似化合物的比较
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but lacks the benzyl group.
Thiophene-2-sulfonamide: Contains the thiophene-2-sulfonamide moiety but lacks the thiazole and benzyl groups.
Benzylthiazole: Contains the benzyl and thiazole groups but lacks the sulfonamide moiety.
Uniqueness
N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is unique due to the combination of the thiazole, benzyl, and thiophene-2-sulfonamide moieties. This unique structure contributes to its potent antibacterial activity and makes it a promising candidate for further research and development in the field of antimicrobial agents.
属性
IUPAC Name |
N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-2-1-8-19-13)16-10-11-3-5-12(6-4-11)14-15-7-9-20-14/h1-9,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIVUILPQIUWJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)

![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)

![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2404857.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404859.png)
